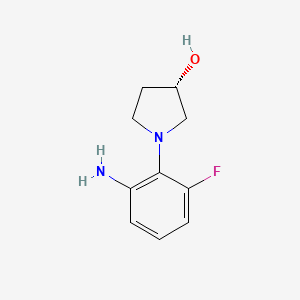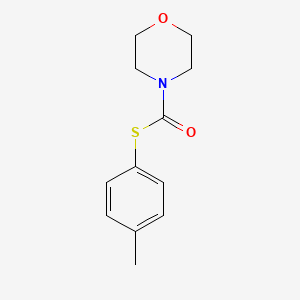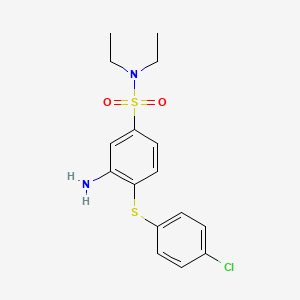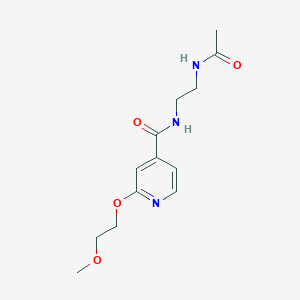![molecular formula C20H23FN6O2 B2744468 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 1021061-15-3](/img/structure/B2744468.png)
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They are considered as bioisosteres of natural purines .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of a pyrazol-3-one substrate, which then undergoes a series of reactions to produce the final product . For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrazolo[3,4-d]pyrimidine core, which can be substituted at various positions to create a wide range of derivatives .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific derivative. For example, 4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine has a molecular formula of C12H15N3OS and an average mass of 249.332 Da .Scientific Research Applications
NF-κB Inhibition for Anticancer Drug Research
The compound’s N-(tetrahydroquinolin-1-yl) amide form has shown promise as an NF-κB inhibitor . NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating immune responses and inflammation. Inhibiting NF-κB can be beneficial in anticancer drug research , as it may help control tumor growth and metastasis .
Retinoid Nuclear Modulation
Another intriguing application involves retinoid nuclear modulators . These agents are essential for treating metabolic and immunological diseases. The compound’s specific structural features may contribute to its effectiveness in this context .
Neuroinflammation and Brain Disorders
The lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound could potentially impact various brain disorders. Neuroinflammation, often involving microglial activation, plays a critical role in conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Investigating the effects of this compound on neuroinflammation could lead to novel therapeutic strategies .
Antiviral Properties
Indole derivatives, including this compound, have demonstrated antiviral activity. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Potential Beyond Known Applications
While the above applications are well-documented, it’s essential to recognize that this compound’s potential extends beyond what we currently know. Researchers continue to explore its properties, and it may hold surprises in other therapeutic areas.
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit certain kinases, such as cdk2 .
Mode of Action
It is believed to interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, if the compound inhibits a kinase, it could affect signaling pathways that rely on the phosphorylation of proteins .
Pharmacokinetics
Mannich derivatives, which this compound is, are known to increase solubility and hence the bioavailability of the drug molecule .
Result of Action
The molecular and cellular effects of this compound’s action will depend on its specific targets and mode of action. If it inhibits a kinase, for example, it could disrupt signaling pathways and affect cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-13-10-26(11-14(2)29-13)18-17-9-25-27(19(17)24-12-23-18)8-7-22-20(28)15-3-5-16(21)6-4-15/h3-6,9,12-14H,7-8,10-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOSCGRYBGPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(methoxymethyl)phenyl]-6-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B2744385.png)

![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2744392.png)

![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-, (3R,4S)-](/img/structure/B2744397.png)

![2-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethylphenyl)methyl]acetamide](/img/structure/B2744401.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-chlorophenethyl)pyrrolidine-2-carboxamide](/img/structure/B2744403.png)
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2744405.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2744406.png)

